molecular formula C18H22N2O2 B1319964 N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide CAS No. 953720-67-7

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide

Cat. No.: B1319964
CAS No.: 953720-67-7
M. Wt: 298.4 g/mol
InChI Key: CZBHFDXUFNNRIA-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is an organic compound characterized by the presence of an aminophenyl group, a tert-butyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide typically involves the reaction of 3-aminophenol with 4-tert-butylphenol in the presence of acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the acetamide linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)-4-(tert-butyl)benzamide
  • N-(3-Aminophenyl)-2-(tert-butyl)phenylacetamide

Uniqueness

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is unique due to the presence of both an aminophenyl group and a tert-butyl group, which confer distinct chemical and biological properties. The phenoxyacetamide moiety further enhances its versatility in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)13-7-9-16(10-8-13)22-12-17(21)20-15-6-4-5-14(19)11-15/h4-11H,12,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBHFDXUFNNRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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